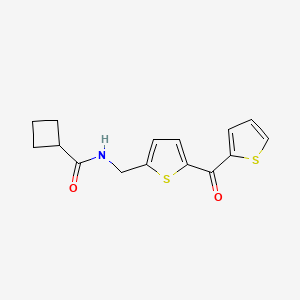

![molecular formula C18H15BrN4O2 B2514823 2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-47-4](/img/structure/B2514823.png)

2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazines are a class of nitrogen-containing heterocycles . They are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties; for example, certain 1,3,5-triazines are used clinically due to their antitumor properties .

Synthesis Analysis

Triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis

Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

Triazines and tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Aplicaciones Científicas De Investigación

- Researchers have developed a light-induced method for synthesizing azauracils using this compound. Unlike traditional methods, this approach is independent and remarkably can even be powered by sunlight .

- The fusion of 1,2,4-triazoles with other heterocyclic rings has garnered attention due to diverse applications. These include antibacterial, antiviral, antitumoral, and anti-inflammatory agents, as well as pesticides, herbicides, dyes, lubricants, and analytical reagents .

- 1,3,5-Triazine derivatives serve as chiral stationary phases. For instance, they act as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

- A molecular hybridization approach led to the design, synthesis, and characterization of 3-amino-1,2,4-triazine derivatives. These compounds exhibit potent and subtype-selective inhibition of PDK (pyruvate dehydrogenase kinase) .

- 1,3,5-Triazine compounds find applications in metal complexes, liquid crystals, calixarenes, dendrimers, polymers, and even as optical brighteners in household washing powders .

Photoinduced Arylation and Alkylation

Antimicrobial Activities

Chiral Stationary Phases and Absolute Configuration Determination

PDK Inhibitory Activity

Metal Complexes and Optical Brighteners

Unusual Symmetry Disorder in Metal–Ligand Coordination

Direcciones Futuras

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.

Mecanismo De Acción

Target of action

The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .

Mode of action

The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.

Result of action

Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.

Action environment

The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPSLUULBGELMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)